2-(Hydroxymethyl)nicotinamide

Medicinal Chemistry Organic Synthesis Building Block

Researchers requiring a 2-substituted nicotinamide building block face a gap: generic nicotinamide lacks a reactive benzylic alcohol handle, while N-(hydroxymethyl)nicotinamide (Bilamid) releases formaldehyde, confounding cell-based assays. 2-(Hydroxymethyl)nicotinamide (CAS 115012-11-8) resolves this with a primary alcohol at the pyridine 2-position, enabling on-demand conversion to chloromethyl, aminomethyl, or aldehyde intermediates for focused kinase/HDAC inhibitor libraries. • Direct POCl₃-mediated chlorination to 2-(chloromethyl)nicotinamide - a scalable step for pharmaceutical synthesis. • Selective tool compound for NAD⁺ metabolism & sirtuin studies without antimicrobial background interference. • Batch-specific purity ≥95%, full QA documentation, and compliant global logistics for procurement confidence.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 115012-11-8
Cat. No. B049469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)nicotinamide
CAS115012-11-8
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CO)C(=O)N
InChIInChI=1S/C7H8N2O2/c8-7(11)5-2-1-3-9-6(5)4-10/h1-3,10H,4H2,(H2,8,11)
InChIKeyPCWLOJKBYVAMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)nicotinamide – Regioisomeric Nicotinamide Building Block


2-(Hydroxymethyl)nicotinamide (IUPAC: 2-(hydroxymethyl)pyridine-3-carboxamide) is a pyridinecarboxamide derivative of nicotinamide (vitamin B3) that carries a primary alcohol substituent at the 2-position of the pyridine ring . This benzylic alcohol functionality distinguishes it from the parent nicotinamide and its N-hydroxymethyl regioisomer, enabling distinct synthetic reactivity while preserving the nicotinamide pharmacophore .

Irreplaceability of 2-(Hydroxymethyl)nicotinamide


Generic substitution with nicotinamide or N-(hydroxymethyl)nicotinamide fails when the synthetic plan requires a benzylic alcohol handle at the pyridine 2-position . Nicotinamide lacks this functional group entirely, while N-(hydroxymethyl)nicotinamide places the hydroxyl on the amide nitrogen, yielding fundamentally different reactivity (e.g., retro-hydroxymethylation to release formaldehyde) and a distinct biological profile (antimicrobial agent Bilamid) . The evidence below quantifies these regioisomeric and functional-group differences where data are available, while acknowledging significant gaps in published head-to-head comparisons.

2-(Hydroxymethyl)nicotinamide vs. Nicotinamide Analogs


Synthetic Versatility from Benzylic Alcohol

Unlike nicotinamide, which lacks a benzylic alcohol, 2-(hydroxymethyl)nicotinamide can be directly converted to the chloromethyl intermediate under standard conditions (POCl₃, CH₃CN, 78–81 °C) . This transformation is a key step in preparing 2-(chloromethyl)nicotinamide, a precursor for 2-(aminomethyl)nicotinamide derivatives explored as kinase inhibitors and HDAC modulators . The benzylic alcohol also supports oxidation to the aldehyde or carboxylic acid, pathways unavailable to nicotinamide.

Medicinal Chemistry Organic Synthesis Building Block

No Antimicrobial Activity for the 2-Regioisomer

N-(Hydroxymethyl)nicotinamide (Bilamid, CAS 3569-99-1) is a well-characterized antimicrobial agent used as a choleretic drug, whereas no antimicrobial activity has been reported for 2-(hydroxymethyl)nicotinamide . This functional divergence arises because the N-hydroxymethyl group can release formaldehyde in vivo, contributing to its antimicrobial mechanism, while the C2-hydroxymethyl group is metabolically stable .

Antimicrobial Resistance Drug Discovery Target Selectivity

Purity and Storage Comparison with Nicotinamide

Commercial nicotinamide is routinely available at ≥99% purity (e.g., Sigma-Aldrich N0636), whereas multiple vendors list 2-(hydroxymethyl)nicotinamide with a minimum purity specification of 95% . Additionally, 2-(hydroxymethyl)nicotinamide requires long-term storage in a cool, dry place, reflecting the potential reactivity of the benzylic alcohol toward oxidation or condensation .

Chemical Procurement Quality Control Storage Stability

Optimal Applications for 2-(Hydroxymethyl)nicotinamide


Medicinal Chemistry: C2 Pyridine Derivatization

The benzylic alcohol of 2-(hydroxymethyl)nicotinamide enables on-demand conversion to chloromethyl, aminomethyl, or aldehyde intermediates, as illustrated in Scheme 1 of published synthetic routes to 2-substituted nicotinamide derivatives . This reactivity is essential for preparing focused libraries of kinase inhibitors and HDAC modulators where substitution at the pyridine 2-position is a critical pharmacophoric element.

Chemical Biology: Confound-Free Pathway Probing

Unlike N-(hydroxymethyl)nicotinamide (Bilamid), the 2-regioisomer lacks the antimicrobial activity associated with formaldehyde release, making it a more selective tool compound for investigating nicotinamide-dependent signaling, NAD+ metabolism, or sirtuin modulation in cell-based assays where antimicrobial background would confound interpretation .

Process Development: 2-(Chloromethyl)nicotinamide Intermediate

Patents and synthetic protocols reference the direct conversion of 2-(hydroxymethyl)nicotinamide to 2-(chloromethyl)nicotinamide using POCl₃ in acetonitrile, a scalable step that positions the compound as a cost-effective intermediate for larger-scale pharmaceutical synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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